(+)-Makassaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

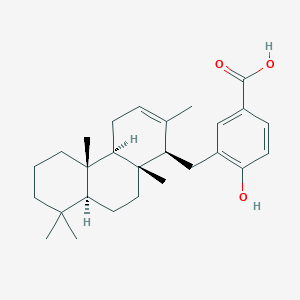

(+)-makassaric acid is a meroterpenoid isolated from the marine sponge Acanthodendrilla sp. It exhibits inhibitory activity against the enzyme mitogen-activated protein kinase-activated protein kinase 2 (EC 2.7.11.1). It has a role as a metabolite and a protein kinase inhibitor. It is a meroterpenoid, a carbotricyclic compound and a monohydroxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have shown that (+)-Makassaric acid possesses significant cytotoxic properties against various cancer cell lines.

- Mechanism of Action : The compound inhibits MK2, which plays a crucial role in regulating inflammatory responses and cell survival pathways in cancer cells. By targeting this kinase, this compound can induce apoptosis in malignant cells while sparing normal cells, thereby presenting a selective anticancer strategy .

- Case Studies : Research indicates that this compound has shown effectiveness against:

Anti-inflammatory Applications

The inhibition of MK2 by this compound positions it as a candidate for treating inflammatory diseases.

- Inflammatory Diseases : The compound has been studied for its effects on conditions such as rheumatoid arthritis and inflammatory bowel disease. By modulating the p38-MK2-NF-κB signaling pathway, it reduces cytokine production and inflammation .

- Research Findings : In animal models, this compound has been shown to alleviate symptoms associated with:

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties.

- Mechanism : It is believed that the compound's action on MK2 may help mitigate neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's disease .

- Potential Applications : Studies indicate that inhibiting MK2 can reduce inflammation associated with neurodegenerative processes, offering a pathway for developing treatments aimed at cognitive decline and related disorders.

Synthesis and Structural Insights

The synthesis of this compound has been explored using various biocatalytic methods, emphasizing its structural complexity and potential for modification to enhance biological activity.

- Synthetic Approaches : Recent advancements include stereocontrolled cyclizations that facilitate the production of this compound and its derivatives, potentially leading to more effective analogs with improved pharmacological profiles .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of MK2 | Effective against hepatocarcinoma and erythroleukemia; induces apoptosis |

| Anti-inflammatory | Modulation of p38-MK2-NF-κB pathway | Reduces inflammation in colitis and postoperative ileus |

| Neuroprotective | Mitigation of neuroinflammation | Potential benefits in Alzheimer's disease models |

| Synthesis | Biocatalytic methods for efficient production | Advances in stereocontrolled synthesis enhance availability |

Eigenschaften

Molekularformel |

C27H38O3 |

|---|---|

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

3-[[(1R,4aR,4bS,8aS,10aS)-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]methyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C27H38O3/c1-17-7-10-23-26(4,14-11-22-25(2,3)12-6-13-27(22,23)5)20(17)16-19-15-18(24(29)30)8-9-21(19)28/h7-9,15,20,22-23,28H,6,10-14,16H2,1-5H3,(H,29,30)/t20-,22+,23+,26+,27+/m1/s1 |

InChI-Schlüssel |

VIOMEESUKISOEL-XDEZJFBHSA-N |

Isomerische SMILES |

CC1=CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@@H]1CC4=C(C=CC(=C4)C(=O)O)O)C)(C)C)C |

Kanonische SMILES |

CC1=CCC2C3(CCCC(C3CCC2(C1CC4=C(C=CC(=C4)C(=O)O)O)C)(C)C)C |

Synonyme |

(+)-makassaric acid makassaric acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.